1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride
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Overview
Description
1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H9F6N·HCl. It is known for its unique structural properties, which include the presence of six fluorine atoms and a methyl group attached to a pentan-2-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride typically involves the reaction of hexafluoroacetone with a suitable amine under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro-2-methylpentan-2-one, while reduction may produce hexafluoro-2-methylpentan-2-amine.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-one
- 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-ol
- 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine
Uniqueness
1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in applications requiring high solubility and stability.
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-2-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N.ClH/c1-4(13,6(10,11)12)2-3-5(7,8)9;/h2-3,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABLBRUIGVZJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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